molecular formula C14H25NO11 B12056934 4-O-(2-acetamido-2-deoxy-beta-D-galactopyranosyl)-D-galactopyranose CAS No. 34621-75-5

4-O-(2-acetamido-2-deoxy-beta-D-galactopyranosyl)-D-galactopyranose

Cat. No.: B12056934
CAS No.: 34621-75-5
M. Wt: 383.35 g/mol
InChI Key: DRHGSSXSNNHAAL-KMJSDMRTSA-N
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Description

4-O-(2-acetamido-2-deoxy-beta-D-galactopyranosyl)-D-galactopyranose is a complex carbohydrate derivative. It is a disaccharide composed of two sugar molecules: 2-acetamido-2-deoxy-beta-D-galactopyranose and D-galactopyranose. This compound is of significant interest in the fields of biochemistry and glycobiology due to its structural and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-(2-acetamido-2-deoxy-beta-D-galactopyranosyl)-D-galactopyranose can be achieved through enzymatic methods. One such method involves the use of beta-N-acetylhexosaminidase from Aspergillus oryzae, which catalyzes the formation of the compound from its monosaccharide precursors .

Industrial Production Methods

Industrial production of this compound typically involves large-scale enzymatic synthesis. The process is optimized for yield and purity, ensuring that the final product meets the required standards for research and application purposes.

Chemical Reactions Analysis

Types of Reactions

4-O-(2-acetamido-2-deoxy-beta-D-galactopyranosyl)-D-galactopyranose undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the sugar molecules.

    Reduction: This reaction can convert carbonyl groups to hydroxyl groups.

    Substitution: This reaction can replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure specificity and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-O-(2-acetamido-2-deoxy-beta-D-galactopyranosyl)-D-galactopyranose has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex carbohydrates and glycoconjugates.

    Biology: It plays a role in studying cell surface interactions and glycosylation processes.

    Medicine: It is investigated for its potential in developing therapeutic agents and diagnostic tools.

    Industry: It is used in the production of bioactive compounds and as a standard in analytical methods.

Mechanism of Action

The mechanism of action of 4-O-(2-acetamido-2-deoxy-beta-D-galactopyranosyl)-D-galactopyranose involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, influencing cellular processes like signal transduction and immune response.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other disaccharides and glycosides, such as:

Uniqueness

What sets 4-O-(2-acetamido-2-deoxy-beta-D-galactopyranosyl)-D-galactopyranose apart is its specific structural configuration and the presence of the acetamido group, which imparts unique biochemical properties and reactivity.

Properties

CAS No.

34621-75-5

Molecular Formula

C14H25NO11

Molecular Weight

383.35 g/mol

IUPAC Name

N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C14H25NO11/c1-4(18)15-7-9(20)8(19)5(2-16)25-14(7)26-12-6(3-17)24-13(23)11(22)10(12)21/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8+,9-,10-,11-,12+,13?,14+/m1/s1

InChI Key

DRHGSSXSNNHAAL-KMJSDMRTSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)O)O)CO)CO)O)O

Origin of Product

United States

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